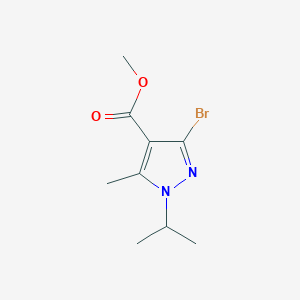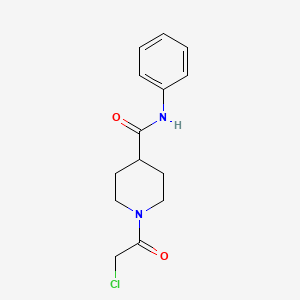![molecular formula C18H21N3O2 B2746355 (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034483-28-6](/img/structure/B2746355.png)
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that has gained interest in the fields of chemistry and pharmacology. This compound is notable for its unique structural properties, which include both isoquinoline and benzimidazole moieties. Such duality in structure presents potential for diverse chemical reactivities and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step procedures, starting from simple aromatic compounds
Formation of Isoquinoline Moiety: : Typically involves Pictet-Spengler reactions where an aromatic aldehyde and an amine undergo cyclization.
Formation of Benzimidazole Moiety: : Often includes condensation reactions between a diamine and a carboxylic acid or its derivatives.
Final Coupling: : After the formation of these core structures, a methanone linkage is introduced under controlled conditions, often requiring catalysts to ensure selective formation of the product.
Industrial Production Methods
While lab-scale synthesis provides the blueprint, industrial production scales up these methods with modifications for efficiency. Techniques such as continuous flow chemistry and optimized catalysis are employed to enhance yield and purity. The choice of solvents, temperature controls, and pressure conditions are critical in these scaled-up processes.
Análisis De Reacciones Químicas
Types of Reactions
The compound exhibits varied chemical reactivity:
Oxidation: : Can occur at the methoxy group or at nitrogen sites, forming N-oxides or demethylated products.
Reduction: : Hydrogenation may target the double bonds within the rings, leading to more saturated analogs.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the nitrogen atoms and aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate or osmium tetroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution Conditions: : Catalysts like palladium or copper, bases like sodium hydroxide or acids like sulfuric acid.
Major Products
Oxidation: : Forms N-oxide derivatives or demethylated products.
Reduction: : Yields hydrogenated or reduced derivatives.
Substitution: : Substituted isoquinoline or benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications across numerous fields:
Chemistry: : Acts as a precursor in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: : Investigated for its potential role in enzyme inhibition or as a fluorescent probe for imaging studies.
Medicine: : Explored for its therapeutic potential in treating neurological disorders or as an anti-cancer agent due to its structural similarity to bioactive molecules.
Industry: : Utilized in materials science for its electronic properties, potentially contributing to the development of organic semiconductors or light-emitting diodes (LEDs).
Mecanismo De Acción
The biological activity of this compound is closely related to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, altering their function. The presence of isoquinoline and benzimidazole rings allows for interaction with a variety of biological pathways, potentially inhibiting or activating certain enzymes or receptors. These interactions can affect cellular processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)(2-methoxyphenyl)methanone: : Lacks the isoquinoline component, which may limit its reactivity and application scope.
(6-methoxyisoquinolin-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methanone: : Similar but differs in the position of the methoxy group which can significantly impact its chemical and biological properties.
Conclusion
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a unique compound with significant potential across various scientific fields. Its intricate structure allows it to participate in diverse chemical reactions and exhibit a broad spectrum of biological activities. Continued research into this compound may unveil new applications and insights into its mechanism of action, further enhancing its scientific relevance.
Propiedades
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-15-4-2-14-10-21(7-6-12(14)8-15)18(22)13-3-5-16-17(9-13)20-11-19-16/h2,4,8,11,13H,3,5-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCYXKRACJXIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3CCC4=C(C3)NC=N4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
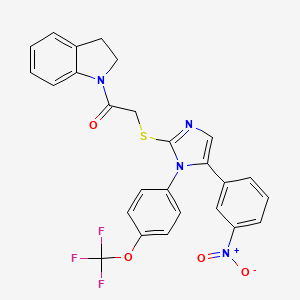
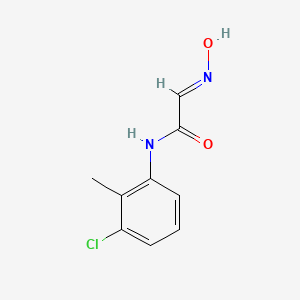
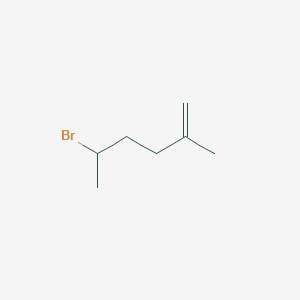
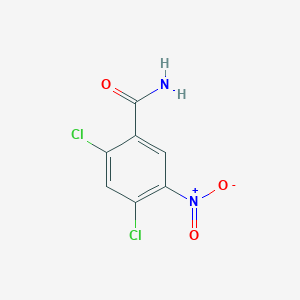
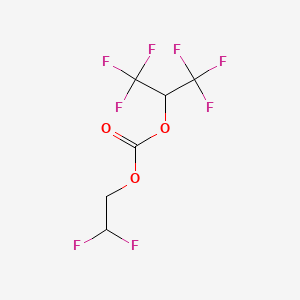
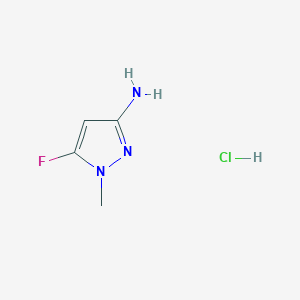
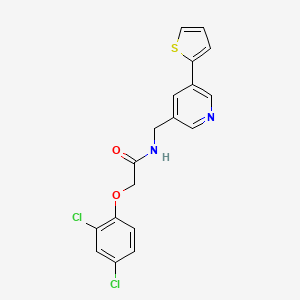
![6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2746285.png)
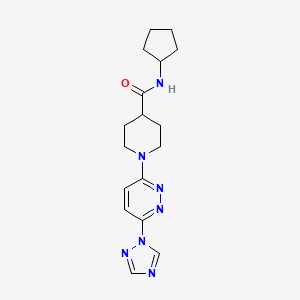
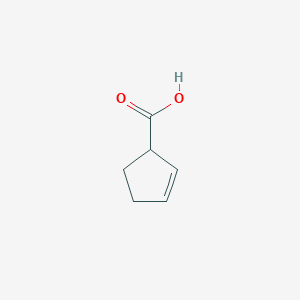
![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)
![N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2746292.png)
